molecular formula C10H8F4O2 B13473852 2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid

2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid

Katalognummer: B13473852
Molekulargewicht: 236.16 g/mol
InChI-Schlüssel: AAWPGAARKIANDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed direct arylation reactions, which facilitate the formation of the desired compound under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of 2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid may involve large-scale chemical reactions using specialized equipment to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted phenylpropanoic acids.

Wissenschaftliche Forschungsanwendungen

2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid involves its interaction with molecular targets and pathways within biological systems. The presence of the fluoro and trifluoromethyl groups enhances its ability to form hydrogen bonds and interact with proteins, enzymes, and other biomolecules. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylacetic acid
  • 2-Fluoro-4-(trifluoromethyl)pyridine

Uniqueness

2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of both fluoro and trifluoromethyl groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C10H8F4O2

Molekulargewicht

236.16 g/mol

IUPAC-Name

2-[4-fluoro-2-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H8F4O2/c1-5(9(15)16)7-3-2-6(11)4-8(7)10(12,13)14/h2-5H,1H3,(H,15,16)

InChI-Schlüssel

AAWPGAARKIANDI-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=C(C=C1)F)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.